molecular formula C10H9NO2 B8812931 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde

Cat. No.: B8812931
M. Wt: 175.18 g/mol
InChI Key: NEXKWEXHDTYTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-7-carbaldehyde

InChI

InChI=1S/C10H9NO2/c12-6-7-1-2-8-3-4-11-10(13)9(8)5-7/h1-2,5-6H,3-4H2,(H,11,13)

InChI Key

NEXKWEXHDTYTPN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-ethenyl-3,4-dihydro-1(2H)-isoquinolinone (232 mg, 1.341 mmol) in 1,4-dioxane (15 ml) and water (3 ml) at 0° C. was added sodium periodate (660 mg, 3.08 mmol) and osmium tetroxide (1.5 ml of a 4% aqueous solution). The reaction mixture was warmed to room temperature and stirred for 0.5 h before evaporation of the reaction mixture. The residue was dissolved in 1,4-dioxane (50 ml) and evaporated again. The mixture was then dissolved in dichloromethane (100 ml), dried with magnesium sulphate and evaporated. Chromatography on silica, eluting with 0-100% ethyl acetate/hexane, gave the product (133 mg, 57%).
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
57%

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